N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Overview
Description
N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the difluoromethoxy group:
Synthesis of the isoxazole ring: The isoxazole ring is formed through a cyclization reaction, often involving the condensation of a nitrile oxide with an alkyne or alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and selectivity, while the isoxazole ring plays a role in its reactivity and stability. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-[2-(trifluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different reactivity and biological activity.
N-[2-(difluoromethoxy)-4-chlorophenyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide: The presence of a chlorine atom instead of a fluorine atom can alter the compound’s properties and applications.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-10-2-4-11(5-3-10)15-9-14(23-26-15)17(24)22-13-7-6-12(19)8-16(13)25-18(20)21/h2-9,18H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPUWZKZTQEWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.